![molecular formula C19H15N5OS B2573000 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile CAS No. 1114861-04-9](/img/structure/B2573000.png)
2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile” is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has wide applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides in condensation reactions . In one approach, hydrazinopyrazine was acylated with trifluoroacetic anhydride to give a product, which was then condensed in polyphosphoric acid (PPA) to give triazolopyrazine .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques such as FTIR, proton NMR, and 13C NMR . The IR absorption spectra often show an absorption band assigned to an alkyl stretch (–CH2–), and absorption assigned to aromatic C=C stretching .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine can react with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the IR absorption spectra can provide information about the functional groups present in the compound .Applications De Recherche Scientifique
- Compound 5 derived from this structure demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa) comparable to the secondary-explosive benchmark CL-20 . It holds promise as a secondary explosive.
- Azo compound 10 boasts remarkable thermal stability (Td = 305 °C) and superior detonation performance (Dv = 9200 m/s, P = 34.8 GPa), making it a potential heat-resistant explosive .
- Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but also excellent detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa), suggesting applications as primary explosives .
- The 1,2,4-triazole scaffold is prevalent in drug design. Researchers have explored various synthetic approaches to create derivatives with diverse pharmacological activities .
Energetic Materials
Medicinal Chemistry
Organic Synthesis
Mécanisme D'action
1,2,4-Triazolo[4,3-a]quinazoline derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors, including their chemical structure, the route of administration, and the patient’s physiological condition .
The action of these compounds can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .
Safety and Hazards
Orientations Futures
The 1,2,4-triazolo[4,3-a]quinazolin scaffold and its derivatives have profound importance in drug design, discovery, and development . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs based on this scaffold .
Propriétés
IUPAC Name |
2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c20-11-13-26-19-22-21-18-23(12-10-14-6-2-1-3-7-14)17(25)15-8-4-5-9-16(15)24(18)19/h1-9H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOKJWHTWVKDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.